molecular formula C9H7BrFNO2 B15303964 8-Bromo-9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one

8-Bromo-9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one

Cat. No.: B15303964
M. Wt: 260.06 g/mol
InChI Key: VIADDQKIMZNFKU-UHFFFAOYSA-N
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Description

8-Bromo-9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one: is a heterocyclic compound that belongs to the class of benzoxazepines. This compound is characterized by the presence of bromine and fluorine atoms, which contribute to its unique chemical properties. Benzoxazepines are known for their diverse biological activities and have been studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-5-bromo-4-fluorophenol with a suitable ketone in the presence of a base to form the benzoxazepine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 8-Bromo-9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one can undergo oxidation reactions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced benzoxazepine derivatives.

    Substitution: Formation of substituted benzoxazepine derivatives with various functional groups.

Scientific Research Applications

Chemistry: 8-Bromo-9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one is used as a building block in organic synthesis. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.

Medicine: Research has shown that benzoxazepine derivatives, including this compound, may have potential as central nervous system agents, particularly in the treatment of neurological disorders.

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 8-Bromo-9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

  • 7-Bromo-8-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one
  • 8-Fluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
  • 4-Hydroxy-2-quinolones

Comparison: 8-Bromo-9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and therapeutic potentials. For instance, the presence of bromine can enhance its binding affinity to certain biological targets, while fluorine can improve its metabolic stability.

Properties

Molecular Formula

C9H7BrFNO2

Molecular Weight

260.06 g/mol

IUPAC Name

8-bromo-9-fluoro-3,4-dihydro-2H-1,4-benzoxazepin-5-one

InChI

InChI=1S/C9H7BrFNO2/c10-6-2-1-5-8(7(6)11)14-4-3-12-9(5)13/h1-2H,3-4H2,(H,12,13)

InChI Key

VIADDQKIMZNFKU-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=CC(=C2F)Br)C(=O)N1

Origin of Product

United States

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